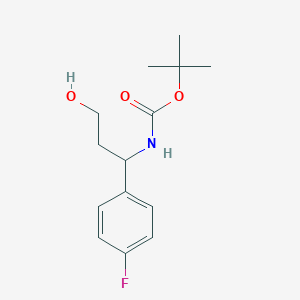

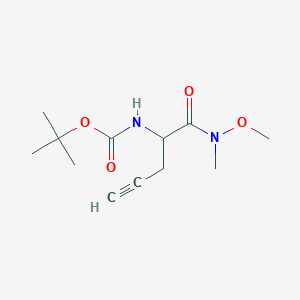

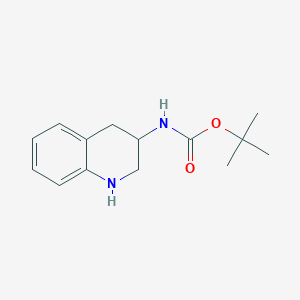

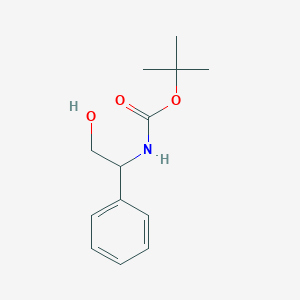

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate

説明

The compound tert-Butyl (2-hydroxy-1-phenylethyl)carbamate is a chemical entity that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, a phenylethyl moiety, and a carbamate functional group. This compound is of interest due to its utility in organic synthesis and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives has been explored in several studies. For instance, an enantioselective synthesis of a related benzyl carbamate using iodolactamization as a key step was reported, highlighting the importance of stereochemistry in the synthesis of such compounds . Another study described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, which act as N-(Boc)-protected nitrones, indicating the versatility of tert-butyl carbamates in organic transformations . Additionally, the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was investigated, showcasing the use of biocatalysis to achieve high enantioselectivity .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates is characterized by the presence of a bulky tert-butyl group that can provide steric protection to the carbamate nitrogen. This structural feature is crucial for the stability of the carbamate during various chemical reactions and can influence the reactivity and selectivity of the compound in synthetic applications.

Chemical Reactions Analysis

Tert-butyl carbamates participate in a range of chemical reactions. They can be used as building blocks in organic synthesis, as demonstrated by their transformation into N-(Boc)hydroxylamines when reacted with organometallics . The formation of cyclic carbamates via tert-butyldimethylsilyl carbamate has also been reported, which is useful for the stereoselective synthesis of compounds like statine . Moreover, tert-butyl carbamates can serve as intermediates in the synthesis of chiral organoselenanes and organotelluranes, as well as in the solid-phase synthesis of peptide alpha-carboxamides .

Physical and Chemical Properties Analysis

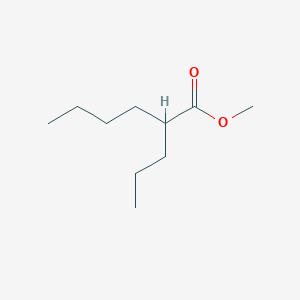

The physical and chemical properties of tert-butyl carbamates are influenced by their functional groups. The tert-butyl group imparts a degree of hydrophobicity and steric bulk, while the carbamate group contributes to the compound's reactivity. These properties are essential for the compound's behavior in solution and its interactions with other chemical entities during synthesis.

科学的研究の応用

Biodegradation and Environmental Fate

Biodegradation and Fate in Soil and Groundwater Research highlights the microbial ability to degrade tert-butyl compounds like ethyl tert-butyl ether (ETBE) in soil and groundwater, primarily through aerobic biodegradation. This process involves the hydroxylation of the ethoxy carbon by a monooxygenase enzyme, leading to the formation of various intermediates. However, the presence of co-contaminants may limit the aerobic biodegradation of such compounds due to preferential metabolism and oxygen consumption or enhance the degradation through cometabolism. Genes facilitating the transformation of ETBE include ethB, encoding a cytochrome P450 monooxygenase, and alkB-encoding alkane hydroxylases, though their activity and specificity remain partially characterized (Thornton et al., 2020).

Synthetic Phenolic Antioxidants in the Environment Tert-butyl compounds such as 2,4-di-tert-butylphenol (DBP) have been identified as synthetic phenolic antioxidants (SPAs), widely used in industrial and commercial products. These compounds, including their transformation products, have been detected in various environmental matrices and even in human tissues. Toxicity studies suggest that some SPAs may induce hepatic toxicity, endocrine disruption, or carcinogenic effects. The research calls for the development of novel SPAs with reduced toxicity and environmental impact (Liu & Mabury, 2020).

Decomposition and Transformation

Decomposition in Cold Plasma Reactors Studies on the decomposition of tert-butyl compounds like methyl tert-butyl ether (MTBE) using cold plasma reactors have been explored. These studies show that the application of radio frequency (RF) plasma reactors can decompose and convert MTBE into various other compounds. The decomposition efficiency and the conversion into different compounds like CH4, C2H2, and C2H4 vary based on the input power and the concentration of the substances in the plasma environment. This demonstrates the potential of RF plasma technology in decomposing and transforming tert-butyl compounds in environmentally friendly ways (Hsieh et al., 2011).

作用機序

Target of Action

N-Boc-DL-Phenylglycinol, also known as tert-Butyl (2-hydroxy-1-phenylethyl)carbamate or 2-(tert-Butoxycarbonylamino)-2-phenylethanol, is a compound used in organic synthesis

Mode of Action

It is known to be a useful intermediate in organic synthesis .

Biochemical Pathways

It is primarily used as a reagent in organic synthesis .

Result of Action

As a reagent in organic synthesis, its primary role is to participate in chemical reactions to form desired products .

Action Environment

The action, efficacy, and stability of N-Boc-DL-Phenylglycinol can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it is recommended to store the compound in closed vessels and under refrigeration .

将来の方向性

As an intermediate in organic synthesis, “tert-Butyl (2-hydroxy-1-phenylethyl)carbamate” has potential applications in the synthesis of a variety of organic compounds, particularly polypeptides . Its use in the synthesis of N-Boc-protected anilines suggests potential applications in the development of new pharmaceuticals .

特性

IUPAC Name |

tert-butyl N-(2-hydroxy-1-phenylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h4-8,11,15H,9H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBDIOGYTZBKRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (2-hydroxy-1-phenylethyl)carbamate | |

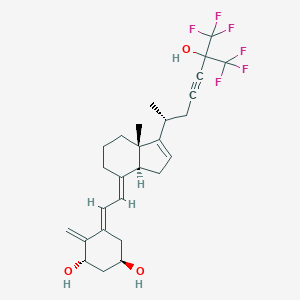

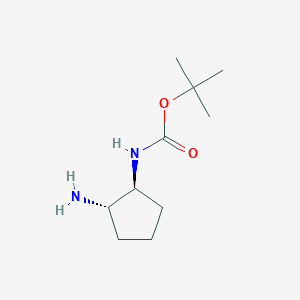

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Spiro[3.5]nonane-1,3-dione](/img/structure/B152898.png)